![molecular formula C23H23N5OS B2538344 2-[1-(2,4-二甲苯基)吡唑并[3,4-d]嘧啶-4-基]硫代-N-(4-乙苯基)乙酰胺 CAS No. 893925-87-6](/img/structure/B2538344.png)

2-[1-(2,4-二甲苯基)吡唑并[3,4-d]嘧啶-4-基]硫代-N-(4-乙苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

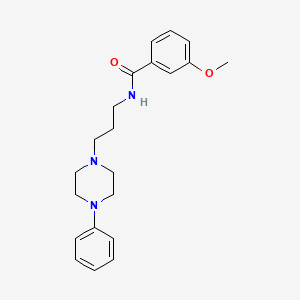

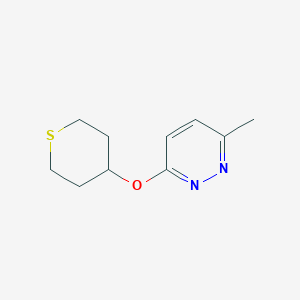

The compound “2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-ethylphenyl)acetamide” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .

Synthesis Analysis

The general synthesis routes of the target products were illustrated in Scheme 1 and Scheme 2 . The yield of the synthesis process was reported to be 62% . More detailed information about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine scaffold . More detailed information about the molecular structure can be found in the referenced papers .Chemical Reactions Analysis

This compound is part of a new set of small molecules that were designed and synthesized as novel CDK2 targeting compounds . More detailed information about the chemical reactions can be found in the referenced papers .科学研究应用

PET成像放射性配体开发

一系列新型2-苯基吡唑并[1,5-a]嘧啶乙酰胺,包括与2-[1-(2,4-二甲苯基)吡唑并[3,4-d]嘧啶-4-基]硫代-N-(4-乙苯基)乙酰胺密切相关的衍生物,已被报道为跨膜蛋白(18 kDa)(TSPO)的选择性配体,TSPO在神经炎症中发挥关键作用。这些化合物已被合成并评估了其在正电子发射断层扫描(PET)中的潜在体内成像能力,证明了它们在诊断和研究神经炎症性疾病中的效用(Dollé等,2008)。

抗菌和抗癌特性

多项研究探讨了吡唑并[3,4-d]嘧啶-4-基衍生物的抗菌和抗癌特性。这些化合物对各种细菌菌株和癌细胞系显示出有希望的结果,突出了它们作为治疗剂的潜力。这些衍生物的合成和评估已经导致了具有显着生物活性的化合物的鉴定,强调了该化学物质在药物开发中的多功能性和潜力(Azab等,2013; Bondock等,2008)。

新型合成方法

研究还集中在开发用于创建吡唑并[3,4-d]嘧啶-4-基衍生物的新型合成方法,包括微波辅助合成和其他高效技术。这些方法旨在提高合成过程的效率、产率和环境友好性,为绿色化学领域做出贡献,并使这些化合物能够快速生产以供进一步研究和应用(Deohate等,2020)。

结构分析和表征

2-[1-(2,4-二甲苯基)吡唑并[3,4-d]嘧啶-4-基]硫代-N-(4-乙苯基)乙酰胺衍生物的结构分析和表征已经使用各种光谱和晶体学技术进行。这些研究提供了对化合物的分子结构、构象和潜在的分子间相互作用的见解,这对于理解它们的生物活性和设计具有增强特性的新衍生物至关重要(Subasri等,2017)。

作用机制

未来方向

The compound has shown potent dual activity against the examined cell lines and CDK2, and was thus selected for further investigations . It exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells . Future research may focus on further investigating the potential of this compound as a novel CDK2 inhibitor .

属性

IUPAC Name |

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5OS/c1-4-17-6-8-18(9-7-17)27-21(29)13-30-23-19-12-26-28(22(19)24-14-25-23)20-10-5-15(2)11-16(20)3/h5-12,14H,4,13H2,1-3H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWIIQROWYOQBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chloro-2-fluorophenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2538262.png)

![1-(Azepan-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone](/img/structure/B2538266.png)

![7-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2538274.png)

![3-{(E)-1-[4-(trifluoromethoxy)anilino]ethylidene}dihydro-2(3H)-furanone](/img/structure/B2538276.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2538280.png)